4-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonamide
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Overview
Description
4-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonamide is a compound that belongs to the class of sulfonamides and maleimides It is characterized by the presence of a pyrrole ring fused with a benzene sulfonamide group
Preparation Methods
The synthesis of 4-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride. This reaction yields (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid, which is then reacted with p-toluenesulfonic acid to obtain the desired compound . The reaction conditions usually involve stirring the reactants in a suitable solvent such as dimethylformamide (DMF) at room temperature, followed by heating to facilitate the reaction .
Chemical Reactions Analysis
4-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Aza-Michael Reaction: This compound reacts with secondary amines to form 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole-1-yl)benzenesulfonamides.
Cycloaddition Reactions: The presence of an activated double bond and an imide group allows it to participate in cycloaddition reactions.
Polymerization and Copolymerization: It can undergo polymerization and copolymerization with various unsaturated compounds.
Common reagents used in these reactions include secondary amines, nucleophilic and electrophilic reagents, and various unsaturated compounds. The major products formed from these reactions are derivatives of 1H-pyrrole-2,5-diones, which have significant biological activities .
Scientific Research Applications
4-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The biogenic imide group in the compound ensures high and diverse biological activities. It selectively inhibits proteins such as cyclooxygenase, which is involved in the biosynthesis of prostaglandin, and enzyme kinase, which plays a vital role in intracellular signaling . These interactions lead to the compound’s therapeutic effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
4-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonamide can be compared with other similar compounds such as:
Properties
CAS No. |
147698-64-4 |
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Molecular Formula |
C10H10N2O3S |
Molecular Weight |
238.27 g/mol |
IUPAC Name |
4-(5-oxo-2H-pyrrol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H10N2O3S/c11-16(14,15)9-5-3-8(4-6-9)12-7-1-2-10(12)13/h1-6H,7H2,(H2,11,14,15) |
InChI Key |
LEIIEUXEWUFUDW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=O)N1C2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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